molecular formula C16H12O3 B191842 7-Methoxyflavone CAS No. 22395-22-8

7-Methoxyflavone

Katalognummer: B191842
CAS-Nummer: 22395-22-8
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: QKNDCRMJDZLFEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxyflavone is a naturally occurring flavonoid characterized by a methoxy (-OCH₃) substitution at the C-7 position of its flavone backbone. It has been isolated from plants such as Zornia brasiliensis and Kaempferia parviflora, where it exhibits diverse biological activities, including peripheral analgesic, anti-inflammatory, and phosphodiesterase (PDE) inhibitory effects . Structurally, it is a planar molecule with a molecular formula of C₁₆H₁₂O₃ and a molecular weight of 252.26 g/mol . Its melting point ranges from 110–112°C, and it demonstrates distinct chromatographic behavior (HPLC retention time: 16.98 min) compared to other methoxyflavones .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Methoxyflavone beinhaltet typischerweise die Cyclisierung geeigneter Chalkone. Eine gängige Methode ist die Oxa-Michael-Additionsreaktion, bei der 2',4'-Dihydroxy-4-methoxychalkon unter Verwendung von Schwefelsäure als Katalysator in Ethanol cyclisiert wird . Dieses Verfahren ist effizient und liefert die gewünschte Flavonstruktur.

Industrielle Herstellungsverfahren: Die industrielle Herstellung von this compound kann durch die Reaktion von Methoxyflavonoid mit Benzoylchlorid erfolgen. Dieses Verfahren ist vorteilhaft, da es den Herstellungsprozess vereinfacht, Produktverluste reduziert und für die Großproduktion geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen: 7-Methoxyflavone unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The position of methoxy substitution significantly influences the physicochemical properties of methoxyflavones. Key comparisons include:

Compound Methoxy Position(s) Melting Point (°C) HPLC Retention Time (min) Yield in Synthesis
5-Methoxyflavone C-5 130–133 17.84 Quantitative
6-Methoxyflavone C-6 163–165 17.84 Quantitative
7-Methoxyflavone C-7 110–112 16.98 Quantitative
5,7-Dimethoxyflavone C-5, C-7 Not reported Not reported Isolated from plants

This compound exhibits the lowest melting point among these isomers, suggesting differences in crystalline packing influenced by methoxy positioning .

PDE5 Inhibition and Structure-Activity Relationships (SAR)

This compound derivatives show moderate PDE5 inhibition, critical for erectile dysfunction treatment. However, the addition of a methoxy group at C-5 (e.g., 5,7-dimethoxyflavone) significantly enhances inhibitory activity. For example:

  • 5,7-Dimethoxyflavone exhibits higher PDE5 inhibition (IC₅₀ ~15 µM) compared to this compound alone (IC₅₀ >50 µM) .
  • Methoxy substitution at C-4′ or C-3 reduces potency, highlighting the importance of C-5 methoxy for activity .

Anti-Inflammatory and Analgesic Effects

This compound outperforms structurally related flavones in suppressing prostaglandin E₂ (PGE₂) production, a key inflammatory mediator. In RAW264.7 macrophages:

  • This compound : 65% inhibition of PGE₂ at 10 µM .
  • Flavone (unsubstituted) : 50% inhibition at the same concentration .
  • Wogonin (5,7-dihydroxy-8-methoxyflavone) : Lower membrane permeability and activity compared to this compound .

Its peripheral analgesic activity in mice (65.6% reduction in neurogenic pain) is attributed to non-opioid mechanisms, unlike 5,7-dimethoxyflavone, which may act via adrenergic pathways .

Metabolic Stability and Bioavailability

Methoxylation enhances metabolic stability:

  • This compound : 80% remaining after 1 hour in hepatic S9 fractions, compared to <20% for unmethylated analogs like apigenin .
  • 5,7,4′-Trimethoxyflavone : Near-complete stability (>95%) under the same conditions .
  • Caco-2 permeability : Methylated flavones (e.g., this compound) exhibit 3–5× higher transport rates than hydroxylated counterparts .

Anticancer and Chemopreventive Effects

This compound and its derivatives inhibit aromatase, a target in hormone-dependent cancers:

  • This compound : IC₅₀ ~2 µM in aromatase inhibition assays .
  • 5,7-Dimethoxyflavone : Enhanced potency (IC₅₀ ~1 µM) due to dual methoxy groups .
  • 7,4′-Dimethoxyflavone : Broader activity against multiple cytochrome P450 enzymes .

Microbial Biotransformation

The metabolic fate of this compound differs from other isomers:

  • This compound : Oxidized by Aspergillus niger to 7-hydroxyflavone (13.8% yield) and 7,4′-dihydroxyflavone (48.1% yield) .
  • 6-Methoxyflavone : Primarily demethylated to 6-hydroxyflavone without dihydroxylation .

Biologische Aktivität

7-Methoxyflavone (7-MF) is a naturally occurring flavonoid with significant biological activities, particularly in the context of cancer prevention and treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 7-position of the flavone backbone. Its structure can be represented as follows:

C16H12O4\text{C}_{16}\text{H}_{12}\text{O}_4

This compound exhibits enhanced metabolic stability and bioavailability compared to its unmethylated counterparts, making it a candidate for further pharmacological exploration.

1. Aromatase Inhibition

One of the most notable activities of this compound is its ability to inhibit aromatase, an enzyme critical in estrogen biosynthesis. Research indicates that 7-MF has an IC50 value of approximately 1.9 µM , which positions it as a potent inhibitor compared to other flavonoids like chrysin (IC50 = 0.5 µM) . The high metabolic stability of 7-MF enhances its potential as an oral therapeutic agent for hormone-dependent cancers.

CompoundIC50 (µM)
7-Hydroxyflavone0.5
This compound1.9
7,4'-Dihydroxyflavone2.0

2. Proteasome Inhibition

Recent studies have highlighted the role of this compound derivatives in inhibiting proteasome activity, which is crucial for regulating cellular protein degradation. Specifically, 5,6,3',4'-tetrahydroxy-7-methoxyflavone demonstrated significant inhibition with IC50 values of 14.0 µM for chymotrypsin-like activity and 5.4 µM for caspase-like activity . This suggests that modifications at the hydroxyl and methoxy positions can enhance proteasome inhibition.

Activity TypeIC50 (µM)
Chymotrypsin-like14.0
Caspase-like5.4
Trypsin-like24.1

3. Anti-Inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in various models. Studies indicate that it can modulate inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation .

Study on Muscle Hypertrophy

A study involving murine C2C12 myotubes demonstrated that methoxyflavones derived from Kaempferia parviflora, including 7-MF, promoted myotube hypertrophy and protein synthesis through intracellular calcium signaling pathways . This finding suggests potential applications in muscle wasting conditions.

The biological activities of this compound are attributed to several mechanisms:

  • Aromatase Inhibition : Reduces estrogen levels, which may help in hormone-sensitive cancers.
  • Proteasome Pathway Modulation : Alters protein degradation processes, impacting cell survival and apoptosis.
  • Calcium Signaling : Influences muscle cell growth and differentiation through calcium-dependent pathways.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-methoxyflavone, and how are they experimentally validated?

  • Answer : this compound (C₁₆H₁₂O₃, MW 252.26) is characterized by its methoxy substitution at position 7 on the flavone backbone. Key properties include:

  • Melting point : 108–110°C (lit.) .
  • Solubility : Sparingly soluble in water but dissolves in DMSO (100 mg/mL) .
  • Spectroscopic validation : UV-Vis (λmax at 254 nm), HPLC retention time (16.98 min under specific conditions), and NMR/IR for structural confirmation .
  • Validation methods : Use HPLC-DAD with a Kromasil® C4 column (mobile phase: water/acetone, 0.45 mL/min flow rate) for purity assessment .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Answer : A validated O-methylation method uses dimethyl carbonate (DMC) under mild conditions:

  • Procedure : React flavones with DMC in the presence of a base (e.g., K₂CO₃) at 90°C for 24 hours.
  • Yield : Quantitative for this compound .
  • Key parameters : Temperature control (<100°C), base-to-substrate ratio (2:1), and solvent selection (DMF or acetone) to avoid side reactions .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

  • Answer :

  • HPLC-DAD : Use a C4 column with water (0.1% formic acid) and acetone (1:1 v/v) at 40°C, 0.45 mL/min flow rate, and detection at 254 nm. Calibrate with standards (e.g., 70–150 μg/mL) .
  • LC-MS/MS : For higher sensitivity, employ electrospray ionization (ESI) in positive ion mode, monitoring m/z 253.1 [M+H]⁺ .

Advanced Research Questions

Q. How does this compound exhibit peripheral analgesic activity, and what experimental models validate this?

  • Answer : In vivo studies using Swiss albino mice (28–32 g) demonstrate:

  • Formalin test : this compound (100 μmol/kg, i.p.) reduces neurogenic-phase paw-licking time by 65.6% but does not affect the inflammatory phase .
  • Glutamate-induced nociception : 26% inhibition of pain response at 100 μmol/kg .
  • Experimental design : Use randomized, double-blind protocols with vehicle controls. Assess dose-response (e.g., 30–300 μmol/kg) and compare to NSAIDs like indomethacin .

Q. What mechanisms underlie the interaction between this compound and human serum albumin (HSA)?

  • Answer : Multi-spectroscopic and computational approaches reveal:

  • Binding affinity : Fluorescence quenching shows a static mechanism (Kₐ ~10⁴ M⁻¹), suggesting strong interaction .
  • Binding site : Molecular docking identifies Sudlow’s Site I as the primary binding pocket, stabilized by hydrophobic interactions and hydrogen bonding .
  • Methodology : Use synchronous fluorescence, circular dichroism (CD), and molecular dynamics simulations to confirm conformational changes in HSA .

Q. How do contradictory results in aromatase inhibition studies of this compound arise, and how can they be resolved?

  • Answer : Discrepancies stem from assay conditions:

  • In vitro vs. cellular models : this compound shows weak inhibition in cell-free systems (IC₅₀ >100 μM) but enhanced activity in cell-based assays due to metabolic stability .
  • Key variables : Enzyme source (human placental vs. recombinant), substrate concentration, and pre-incubation time .
  • Resolution : Standardize assay protocols (e.g., NIH/EPA guidelines) and validate with positive controls like aminoglutethimide .

Q. What experimental strategies optimize this compound’s bioavailability for preclinical studies?

  • Answer :

  • Formulation : Use DMSO/PEG300/Tween-80/saline mixtures (10:40:5:45) for stable aqueous solutions (≥2.5 mg/mL) .
  • Prodrug design : Introduce acetyl or glycosyl groups to enhance solubility and metabolic stability .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration (e.g., 50 mg/kg, oral) to assess Cmax, Tmax, and half-life .

Q. How does this compound modulate immune responses, and what in silico tools predict its immunomodulatory potential?

  • Answer :

  • Virtual screening : Dock this compound against pro-inflammatory cytokines (IL-6, TNF-α) using AutoDock Vina. Favorable binding energies (−8.2 kcal/mol) suggest inhibition .
  • ADME/toxicity : Predict physicochemical properties (LogP = 2.9, TPSA = 46.5 Ų) using SwissADME. Low hepatotoxicity risk is confirmed via ProTox-II .

Q. Methodological Notes

  • Contradictory data analysis : Always cross-validate results using orthogonal techniques (e.g., HPLC vs. LC-MS for quantification) .
  • Ethical compliance : For animal studies, adhere to ARRIVE guidelines and obtain institutional ethics committee approval .

Eigenschaften

IUPAC Name

7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNDCRMJDZLFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332790
Record name 7-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22395-22-8
Record name 7-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

240 mg (0.89 mmol) of 1-(2-hydroxy-4-methoxy-phenyl)-3-phenyl-propan-1,3-dione was dissolved in acetic acid, and 0.73 g (8.9 mmol) of sodium acetate was added thereto. The mixture was refluxed overnight. Acetic acid was removed by distillation under reduced pressure, and then the residue was purified by silica gel column chromatography (eluent: n-hexane/ethylacetate=5/1, v/v) to give the title compound in a yield of 70%.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.